2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate

Catalog No.
S950280
CAS No.
9005-66-7
M.F
C26H50O10
M. Wt
522.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxol...

CAS Number

9005-66-7

Product Name

2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate

IUPAC Name

2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate

Molecular Formula

C26H50O10

Molecular Weight

522.7 g/mol

InChI

InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3/t22-,23-,25-,26-/m1/s1

SMILES

CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO

Synonyms

Crill 7; Crillet 2; Durfax 60; E 434; Emsorb 6910; Emulgen TWP 120; Ethoxylated Sorbitan Monopalmitate; Glycosperse P 20; Kotilen P 1; Lonzest SMP 20; MP 55F; Montanox 40; Nikkol TP 10; Nikkol TP 10EX; Nikkol TP 10V; Nissan Nonion PT 221; Polyethylen

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO

Solubilization and Dispersion

Polysorbate 40 acts as an emulsifier, aiding in the solubilization and dispersion of hydrophobic (water-insoluble) molecules in aqueous (water-based) solutions. This property makes it valuable in various research settings:

  • Drug delivery: Polysorbate 40 can improve the solubility and bioavailability of poorly water-soluble drugs, facilitating their delivery and uptake in the body [].
  • Preparation of nanoparticles: It assists in the dispersion of hydrophobic components during nanoparticle synthesis, leading to more stable and uniform nanoparticles for drug delivery and other applications [].
  • Protein and membrane studies: Polysorbate 40 can solubilize membrane proteins and other hydrophobic biomolecules, enabling their extraction, purification, and functional studies.

Cell Culture Applications

Polysorbate 40 plays a crucial role in cell culture experiments:

  • Cell attachment and proliferation: It can enhance cell attachment and proliferation on culture surfaces by modifying their surface properties.
  • Maintaining cell viability: Polysorbate 40 can mitigate the toxic effects of some culture media components, thereby promoting cell viability and growth [].
  • Encapsulating cells in liposomes: It can be used to stabilize liposomes, which are microscopic vesicles used to deliver drugs, genes, or other molecules into cells.

Other Research Applications

Beyond the aforementioned applications, Polysorbate 40 finds use in various other scientific research areas:

  • Immunoassays: It can act as a blocking agent in immunoassays, reducing non-specific binding and improving assay specificity [].
  • Histology and microscopy: Polysorbate 40 can be used in tissue processing and staining protocols to enhance tissue preservation and visualization [].
  • Cosmetics and personal care products: Due to its emulsifying and dispersing properties, Polysorbate 40 is also used in various cosmetic and personal care formulations.

The compound 2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate is a complex fatty acid ester derived from dodecanoic acid (also known as lauric acid) and a sugar-derived moiety. This compound belongs to the class of organic compounds known as fatty acid esters, specifically characterized by their carboxylic ester structure derived from dodecanoic acid and a polyether chain. Its molecular formula is C26H50O10C_{26}H_{50}O_{10}, with a molecular weight of approximately 522.68 g/mol. The structure features multiple hydroxyethyl ether groups, which contribute to its hydrophilic properties, making it useful in various applications such as emulsification and solubilization in both food and cosmetic formulations.

The mechanism of action of Polysorbate 40 depends on the specific application. Here are some examples:

  • Emulsification: As mentioned earlier, Polysorbitan 40 acts as an emulsifier by reducing the interfacial tension between oil and water. This allows for the formation and stabilization of emulsions, which are essential in various research fields, such as formulation development for drug delivery or cosmetics.
  • Solubilization: Polysorbate 40 can solubilize hydrophobic (water-insoluble) compounds by forming micelles. Micelles are spherical aggregates with the hydrophilic PEG chains facing outwards and the lipophilic tails sequestering the hydrophobic molecule inside. This property is valuable for studying poorly soluble drugs or biological molecules.
  • Membrane interaction: Polysorbate 40 can interact with cell membranes, affecting their permeability and functionality. This property is used in some cell biology experiments to study membrane-bound proteins or to enhance drug delivery across cell membranes.
  • Skin irritation: Prolonged or repeated contact with Polysorbate 40 can cause skin irritation in some individuals.
  • Eye irritation: Eye contact with concentrated solutions may cause irritation.
  • Allergic reactions: Although rare, allergic reactions to Polysorbate 40 have been reported.
Involving this compound include:

  • Esterification: The formation of the ester bond between the hydroxyl groups of the sugar-derived moiety and the carboxylic acid group of dodecanoic acid.
  • Hydrolysis: In aqueous environments, the ester bond can be hydrolyzed back to its constituent fatty acid and alcohols under acidic or basic conditions.
  • Transesterification: This reaction can occur when treated with different alcohols, leading to the formation of new esters.

These reactions are crucial for understanding the reactivity and stability of the compound in various environments.

  • Surfactant Activity: Enhancing the solubility of other compounds in aqueous solutions.
  • Emulsification: Acting as an emulsifier in food and cosmetic products, stabilizing mixtures of oil and water.
  • Antimicrobial Properties: Some polysorbates exhibit antimicrobial effects, which may be relevant for preservation in food products.

Further research would be needed to elucidate specific biological activities related to this compound.

The synthesis of 2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate typically involves:

  • Preparation of Dodecanoic Acid Derivative: Starting with dodecanoic acid, react it with a suitable alcohol (such as ethylene glycol derivatives) under acidic or basic catalysis to form the corresponding ester.
  • Formation of Sugar-Derived Moiety: The sugar component can be synthesized from sorbitol or similar sugars through selective hydroxyalkylation using ethylene oxide.
  • Esterification Reaction: The final step involves combining the dodecanoic acid derivative with the sugar-derived moiety under controlled conditions to promote ester bond formation.

These methods ensure that the desired structural characteristics are maintained while optimizing yield and purity.

The applications of 2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate include:

  • Food Industry: Used as an emulsifier and stabilizer in various food products due to its ability to enhance texture and shelf-life.
  • Cosmetics and Personal Care: Functions as a surfactant and emulsifier in creams, lotions, and other cosmetic formulations.
  • Pharmaceuticals: Potential use as a solubilizing agent for poorly soluble drugs, enhancing bioavailability.

Several compounds share structural similarities with 2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate. These include:

Compound NameMolecular FormulaUnique Features
Polysorbate 20C26H50O10Shorter hydrophilic chain; used mainly in food applications.
Polysorbate 60C26H50O10Contains stearic acid; commonly used as an emulsifier in cosmetics.
Polysorbate 80C26H50O10More hydrophilic than Polysorbate 60; often used in pharmaceuticals.

These compounds are unique due to their varying hydrophilic-lipophilic balance (HLB), which affects their application efficacy across different industries. The specific arrangement of hydroxyethyl ether groups distinguishes 2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate from its counterparts by enhancing its solubility properties while maintaining effective emulsification capabilities.

XLogP3

2.5

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food Additives -> EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying; Surfactant

Methods of Manufacturing

REACTION OF ETHYLENE OXIDE WITH SORBITAN MONOPALMITATE
TWEEN TYPE MATERIALS ARE DERIVED FROM SPAN PRODUCTS BY ADDING POLYOXYETHYLENE CHAINS TO THE NONESTERIFIED HYDROXYLS. /SPAN & TWEEN/
...OBTAINED BY ESTERIFICATION OF SORBITOL...WITH ONE OR THREE MOLECULES OF A FATTY ACID (STEARIC, LAURIC, OLEIC, PALMITIC) UNDER CONDITIONS WHICH CAUSE SPLITTING OUT OF WATER FROM SORBITOL, LEAVING SORBITAN. ABOUT 20 MOLES OF ETHYLENE OXIDE PER MOLE OF SORBITOL ARE USED IN CONDENSATION... /POLYSORBATE/

General Manufacturing Information

Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs.: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
NONIONIC SURFACE ACTIVE AGENTS, COMPLEX ESTERS, & ESTER-ETHERS, THEIR CHEMICAL STARTING POINT BEING HEXAHYDRIC ALCOHOLS, ALKYLENE OXIDES, & FATTY ACIDS. /SPAN & TWEEN/
THE HYDROPHILIC CHARACTER IS SUPPLIED BY FREE HYDROXYL & OXYETHYLENE GROUPS, WHILE THE LIPOPHILE PORTION IS FOUND IN LONG CHAIN FATTY ACID USED. /SPAN & TWEEN/
IMPORTANT FOOD ADDITIVE FUNCTIONAL CLASSES, SIGNIFICANT EXAMPLES, & TYPICAL LEVELS OF USE: POLYOXYETHYLENESORBITAN FATTY ESTERS: LEVEL OF USE: 0.4%.
APPLICATIONS (VET): SURFACTANTS. THESE REPRESENT A WIDE VARIETY OF POLYOXYETHYLENE SORBITAN ESTERS & ARE EASILY IDENTIFIED BY A NUMBERING SYSTEM. /POLYSORBATES/
For more General Manufacturing Information (Complete) data for POLYOXYETHYLENE SORBITAN MONOPALMITATE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

POLY(OXYETHYLENE)SORBITAN ESTERS DETERMINED BY GAS CHROMATOGRAPHY.
GAS-LIQUID CHROMATOGRAPHY DETECTED 86.4% PALMITIC ACID & 10.2% STEARIC ACID IN TWEEN 40.

Stability Shelf Life

AUTOOXIDATION NOTED IN PREVIOUSLY UNOPENED SAMPLES OF POLYSORBATE 40.

Dates

Modify: 2023-08-15

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